molecular formula C17H12ClNO B1601451 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one CAS No. 62452-22-6

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one

Cat. No. B1601451
CAS RN: 62452-22-6
M. Wt: 281.7 g/mol
InChI Key: PXBFZYDAHWRXMD-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3-vinylquinolin-2(1H)-one (C7H6ClNO) is a heterocyclic compound with a quinoline ring structure and a vinyl group. It is a colorless solid that is soluble in organic solvents and has a melting point of 70-71°C. C7H6ClNO is a versatile molecule that has been used in various research fields, such as medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in several scientific research areas. It has been studied as a potential inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, and has been found to be a potent inhibitor of the enzyme. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in the synthesis of several heterocyclic compounds, such as quinolines, quinazolines, and quinoxalines. 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has also been used in the synthesis of a variety of other organic compounds, such as pyrroles, pyridines, and indoles.

Mechanism Of Action

The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is not completely understood. However, it is believed that the compound acts as an inhibitor of HIV reverse transcriptase by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of viral RNA to DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one have not been fully studied. However, studies have shown that the compound is a potent inhibitor of HIV reverse transcriptase, and thus may have potential therapeutic applications in the treatment of HIV. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Bacillus subtilis.

Advantages And Limitations For Lab Experiments

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, the compound is soluble in organic solvents and has a relatively low melting point, making it easy to work with. However, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is also limited in its use in laboratory experiments due to its relatively low solubility in aqueous solutions.

Future Directions

The potential applications of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one are vast, and further research is needed to fully explore the compound’s potential. Possible future directions include further study of the compound’s mechanism of action, as well as its potential therapeutic applications in the treatment of HIV. Additionally, further research could be done on the compound’s antimicrobial activity, and its potential applications in the development of new antibiotics. Finally, further investigation could be done on the compound’s potential use in the synthesis of other organic compounds.

properties

IUPAC Name

6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFZYDAHWRXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488494
Record name 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one

CAS RN

62452-22-6
Record name 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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